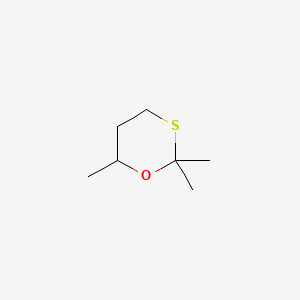

2,2,6-Trimethyl-1,3-oxathiane

説明

Significance of Heterocyclic Oxygen-Sulfur Systems in Organic Chemistry Research

Heterocyclic compounds that incorporate both oxygen and sulfur atoms within the same ring are of considerable interest to organic chemists. researchgate.netualberta.ca The presence of two different heteroatoms introduces asymmetry in bond lengths, bond angles, and electronic distribution, which in turn governs the molecule's conformational preferences and reactivity. researchgate.net These systems are valuable scaffolds in the synthesis of natural products and pharmaceuticals. vliz.beresearchgate.net The interplay between the oxa and thia moieties can influence reaction pathways, offering opportunities for stereoselective transformations. vliz.be For instance, the sulfur atom can be oxidized to sulfoxides or sulfones, creating chiral centers and further diversifying the chemical space. researchgate.net

The 1,3-oxathiane (B1222684) ring, in particular, has been utilized as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions at adjacent centers. Moreover, derivatives of 1,3-oxathiane have been identified as important components in flavor and fragrance chemistry, contributing to the sensory profiles of various natural products. nih.govechemi.com

Historical Development and Academic Trajectory of 1,3-Oxathiane Studies

The study of 1,3-oxathianes is a subset of the broader field of heterocyclic chemistry, which has seen exponential growth since the 19th century. Initial investigations into simple heterocycles laid the groundwork for understanding the synthesis and properties of more complex systems. The development of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, has been pivotal in elucidating the three-dimensional structures and conformational dynamics of 1,3-oxathiane derivatives.

Early synthetic work often involved the acid-catalyzed condensation of a 3-mercaptopropanol derivative with an aldehyde or a ketone. This straightforward approach allows for the construction of the 1,3-oxathiane core with various substitution patterns. Subsequent research has focused on the stereochemistry of these compounds, including the determination of conformational equilibria and the influence of substituents on the ring's geometry. The chair conformation is generally preferred, but the presence of bulky substituents can lead to the adoption of twist-boat or other non-chair forms.

Research Imperatives and Scholarly Contributions of 2,2,6-Trimethyl-1,3-oxathiane Investigations

Specific scholarly contributions and detailed research findings for this compound are sparse in the accessible scientific literature. Much of the research on trimethyl-substituted 1,3-oxathianes has focused on other isomers, such as the 2,4,6-trimethyl variant.

An investigation into this compound would address several key research questions. A primary imperative would be the unambiguous synthesis and characterization of its possible stereoisomers. The carbon at position 6 is a chiral center, leading to the existence of (R)- and (S)-enantiomers.

A detailed conformational analysis would be another critical area of study. The gem-dimethyl group at position 2 would likely have a significant impact on the ring's conformation, potentially influencing the orientation of the methyl group at C-6. Computational studies, in conjunction with NMR spectroscopic analysis, would be essential to determine the preferred chair conformations and the energetic barriers to ring inversion.

The potential applications of this compound remain unexplored. Given the prevalence of other 1,3-oxathianes in flavor and fragrance applications, a sensory analysis of its stereoisomers could reveal novel organoleptic properties. Furthermore, its potential as a chiral building block or ligand in catalysis could be a fruitful avenue for research.

Table of Physicochemical Properties (Predicted/Unavailable)

| Property | Value |

| Molecular Formula | C₇H₁₄OS |

| Molecular Weight | 146.25 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Reactivity | Data not available |

| Chemical Stability | Data not available |

Structure

2D Structure

3D Structure

特性

CAS番号 |

30253-09-9 |

|---|---|

分子式 |

C7H14OS |

分子量 |

146.25 g/mol |

IUPAC名 |

2,2,6-trimethyl-1,3-oxathiane |

InChI |

InChI=1S/C7H14OS/c1-6-4-5-9-7(2,3)8-6/h6H,4-5H2,1-3H3 |

InChIキー |

PRDNKVSUTZYWBN-UHFFFAOYSA-N |

正規SMILES |

CC1CCSC(O1)(C)C |

製品の起源 |

United States |

Synthetic Methodologies for 2,2,6 Trimethyl 1,3 Oxathiane and Its Analogues

Direct Cyclization Protocols

Direct cyclization stands as the most straightforward and widely utilized approach for forming the 1,3-oxathiane (B1222684) core. This typically involves the reaction of a bifunctional molecule containing both a thiol and a hydroxyl group with a carbonyl compound.

The most common and convenient method for synthesizing 1,3-oxathiane derivatives is the direct condensation of γ-thioalcohols (3-mercaptoalcohols) with carbonyl compounds such as aldehydes and ketones. clockss.org This reaction proceeds through the formation of a six-membered ring via the elimination of a water molecule. For the specific synthesis of 2,2,6-trimethyl-1,3-oxathiane, 4-mercapto-2-pentanol would react with acetone (B3395972).

The general reaction scheme is as follows:

A γ-thioalcohol reacts with an aldehyde or ketone.

An acid catalyst facilitates the reaction.

A molecule of water is eliminated, leading to the formation of the 1,3-oxathiane ring.

This method has been successfully used to prepare a variety of substituted 1,3-oxathianes by choosing the appropriate γ-thioalcohol and carbonyl compound. google.comgoogle.com For instance, the reaction of 3-mercapto-1-butanol with acetone yields 2,2,4-trimethyl-1,3-oxathiane. google.com

The condensation reaction between γ-thioalcohols and carbonyl compounds is typically catalyzed by an acid. clockss.org A variety of acidic catalysts have been employed to promote this cyclization.

Brønsted Acids: p-Toluenesulfonic acid (PTSA) is a commonly used catalyst for this transformation. clockss.orgelectronicsandbooks.com The reaction is often carried out in a solvent like benzene (B151609) or toluene, with azeotropic removal of water to drive the equilibrium towards the product. clockss.org Sulfuric acid has also been shown to be an effective catalyst, particularly when using water as a solvent at room temperature, leading to high yields. clockss.org

Lewis Acids: Lewis acids such as scandium trifluoromethanesulfonate (B1224126) and boron trifluoride have also been reported to catalyze the formation of 1,3-oxathianes. researchgate.net More recently, yttrium triflate and hafnium trifluoromethanesulfonate have been demonstrated as efficient catalysts for the thioacetalization of carbonyl compounds, including the formation of 1,3-oxathianes. organic-chemistry.org

Other Catalysts: Iodine has been shown to be a mild and effective catalyst for the protection of aldehydes and ketones as their thioacetals, which is a related transformation. organic-chemistry.org

The choice of catalyst can significantly impact the reaction's efficiency and yield.

The outcome of the condensation reaction, including yield and stereoselectivity, is highly dependent on the reaction conditions. clockss.org

Solvent and Temperature: The choice of solvent and temperature plays a crucial role. For example, the condensation of formaldehyde (B43269) with γ-thioalcohols gives higher yields when performed in water with sulfuric acid at room temperature compared to using PTSA in benzene or dichloromethane (B109758) at reflux. clockss.org

Stereoselectivity: When chiral γ-thioalcohols are used, the stereochemistry of the starting material can influence the stereochemical outcome of the product. For instance, the synthesis of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane can be achieved using enantiomerically pure (R)-3-mercaptohexanol. The stereoselectivity of glycosylation reactions using oxathiane donors has also been shown to be dependent on the structure of the ketal group and can be tuned by varying the substituent on the sulfonium (B1226848) ion. core.ac.uk

| γ-Thioalcohol | Carbonyl Compound | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Mercapto-1-propanol (B27887) | Formaldehyde | H₂SO₄ | Water | Room Temp | 1,3-Oxathiane | 85-92% | clockss.org |

| 3-Mercapto-1-propanol | Formaldehyde | PTSA | Benzene | Reflux | 1,3-Oxathiane | 14-66% | clockss.org |

| 3-Mercapto-1-butanol | Acetone | Not Specified | Not Specified | Not Specified | 2,2,4-Trimethyl-1,3-oxathiane | Not Specified | google.com |

| 3-Mercapto-1-butanol | Valeraldehyde | Not Specified | Not Specified | Not Specified | 2-Butyl-4-methyl-1,3-oxathiane | Not Specified | google.com |

| (R)-3-Mercaptohexanol | Acetaldehyde | HCl or PTSA | Not Specified | Room Temp to 60°C | (2R,4S)-2-Methyl-4-propyl-1,3-oxathiane | Not Specified |

While direct condensation is the most common route, other strategies have been developed for the synthesis of the 1,3-oxathiane ring.

Intramolecular Pummerer Rearrangement: Conformationally rigid γ,δ-unsaturated sulfinyl compounds can undergo an intramolecular Pummerer rearrangement in the presence of p-toluenesulfonic acid to afford 1,3-oxathianes. researchgate.net

Nucleophilic Addition to Acetylenes: A novel method involves the nucleophilic addition of hydroxy-thiols to electron-poor acetylenes, which is then followed by an iodine-catalyzed photoinduced cyclization to yield chiral 1,3-oxathianes. researchgate.net

From Diallyl Sulfide (B99878): Substituted 1,4-oxathianes have been prepared by treating diallyl sulfide with aqueous mercuric salt solutions, followed by demercuration with iodine. londonmet.ac.uk Although this yields a 1,4-oxathiane, it demonstrates an alternative cyclization approach within the broader oxathiane family.

Tandem Reactions: N-Aryl ketenimines that have a 1,3-oxathiane functional group at the ortho position of the keteniminic nitrogen atom can transform into spiro[1,3-oxathiane-2,4′(3′H)quinolines] through a tandem sequence involving a clockss.orgontosight.ai-H migration followed by a 6π-electrocyclic ring closure. researchgate.net

Condensation Reactions of γ-Thioalcohols with Carbonyl Derivatives

Preparation of Substituted and Functionalized 1,3-Oxathiane Derivatives

Once the 1,3-oxathiane ring is formed, it can be further functionalized to introduce various substituents.

The introduction of alkyl groups onto the 1,3-oxathiane ring can be achieved either by starting with appropriately substituted precursors or by functionalizing the pre-formed ring.

Synthesis of Oxidized Forms: Sulfoxides and Sulfones of 1,3-Oxathianes

The oxidation of the sulfur atom in the 1,3-oxathiane ring system provides access to the corresponding sulfoxides (1,3-oxathiane-3-oxides) and sulfones (1,3-oxathiane-3,3-dioxides). These oxidized forms are of interest due to their modified electronic and stereochemical properties. The selective conversion of the sulfide to either the sulfoxide (B87167) or the sulfone is typically achieved by careful selection of the oxidizing agent and control of the reaction stoichiometry.

Commonly employed oxidizing agents for this transformation include peroxy acids, periodates, and potassium peroxymonosulfate (B1194676) (Oxone®). ccsenet.org The synthesis of sulfoxides requires one equivalent of the oxidant, while the formation of sulfones necessitates the use of two or more equivalents.

For instance, the oxidation of sulfides to sulfoxides can be performed using reagents like sodium metaperiodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA). clockss.org The choice of reagent can influence the stereoselectivity of the oxidation, leading to either axial or equatorial sulfoxide groups, which is a critical consideration in the stereochemistry of these heterocyclic systems. acs.org For example, the diastereoselective cyclization of certain hydroxythiols followed by oxidation can yield a single diastereomeric 1,3-oxathiane-3-oxide. clockss.org

Complete oxidation to the sulfone is achieved using an excess of the oxidizing agent. clockss.org Besides common oxidants like m-CPBA and NaIO₄, other systems such as urea-hydrogen peroxide or hydrogen peroxide in the presence of specific catalysts are also effective. organic-chemistry.org Research on analogues like 2,2-dimethyl-1,3-oxathiane 3,3-dioxide has shown that these sulfones can be valuable synthetic intermediates. For example, the sulfone can be lithiated at the C-4 position, demonstrating its utility as a γ-hydroxypropyl anion equivalent for carbon-carbon bond formation. researchgate.net

Synthetic Approaches to Spiro-1,3-Oxathianes

Spiro-1,3-oxathianes are a class of compounds where the 1,3-oxathiane ring is part of a spirocyclic system, sharing one carbon atom with another ring. The most direct and common method for their synthesis is the acid-catalyzed condensation of a cyclic ketone with a suitable γ-thioalcohol. clockss.orgresearchgate.net

This reaction is a thioacetalization process. Typically, a ketone such as a substituted cyclohexanone (B45756) is reacted with a γ-thioalcohol like 3-mercapto-1-propanol or its derivatives. The reaction is generally carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent that allows for the azeotropic removal of water, such as benzene or toluene, to drive the equilibrium towards the product. clockss.orgresearchgate.net

Good yields, often ranging from 54% to 78%, have been reported for the synthesis of spiro-1,3-oxathianes from variously substituted cyclohexanones and γ-thioalcohols like 3-mercapto-1-propanol or 2,2-dimethyl-3-mercapto-1-propanol. clockss.orgresearchgate.net The stereochemistry of the resulting spiro compound is an important aspect, with investigations revealing the formation of flexible and semi-flexible structures. researchgate.net The choice of the ketone and the thioalcohol determines the final structure of the spirocyclic system.

Stereochemistry and Conformational Analysis of 2,2,6 Trimethyl 1,3 Oxathiane Systems

Ring Conformation Dynamics of 1,3-Oxathianes

The 1,3-oxathiane (B1222684) ring, similar to cyclohexane, is not planar and adopts puckered conformations to relieve angle and torsional strain. The primary conformations are the chair and a family of flexible forms, including the twist-boat and half-chair conformations.

The chair conformation is generally the most stable arrangement for a six-membered ring, as it minimizes both angle strain and torsional strain by having all bonds in a staggered arrangement. In the chair conformation of 1,3-oxathiane, substituents can occupy either axial or equatorial positions.

However, the 1,3-oxathiane ring is also capable of adopting more flexible, higher-energy conformations such as the twist-boat and half-chair. The twist-boat conformation is a local energy minimum, while the half-chair is typically a transition state on the pathway of ring inversion. byjus.comwikipedia.org The boat conformation itself is generally a high-energy transition state due to significant steric repulsion between the "flagpole" hydrogens and torsional strain from eclipsed bonds. byjus.comstudy.com The twist-boat conformation alleviates some of this strain by slightly twisting the boat structure. byjus.commasterorganicchemistry.com In certain substituted 1,3-oxathianes, these flexible forms can become more significantly populated.

The interconversion between the two possible chair conformations (a process known as ring flip or ring inversion) proceeds through higher-energy intermediates and transition states. This pathway is believed to involve the half-chair and twist-boat conformations. For cyclohexane, the energy barrier to ring inversion is approximately 10 kcal/mol. masterorganicchemistry.com The presence of heteroatoms in the 1,3-oxathiane ring is expected to alter this barrier. Computational studies on related heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, indicate that interconversion of chair conformers can occur through multiple pathways involving several twist forms. researchgate.net

Stereochemical Influence of Alkyl Substituents on Ring Conformation

The presence and orientation of alkyl substituents on the 1,3-oxathiane ring have a profound impact on the conformational equilibrium. The steric bulk of the substituents and their interactions with other ring atoms or substituents determine the relative stability of the different conformations.

The energy difference between having a substituent in an axial versus an equatorial position is known as the conformational free energy or A-value. A positive A-value indicates a preference for the equatorial position to minimize steric strain. For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol. wikipedia.org This energy penalty for an axial methyl group is primarily due to 1,3-diaxial interactions with other axial hydrogens. chemistrysteps.comlibretexts.org

| Substituent | Ring System | Position | Conformational Free Energy (A-value) (kcal/mol) |

| Methyl | Cyclohexane | - | 1.74 |

| Methyl | 1,3-Oxathiane | C5 | 0.68 - 0.83 |

A key factor influencing the conformation of substituted 1,3-oxathianes is the presence of syn-axial interactions. These are steric repulsions between two axial substituents on the same side of the ring, typically in a 1,3-relationship. In the case of 2,2,6-trimethyl-1,3-oxathiane, a chair conformation with the C6-methyl group in an axial position would lead to a significant 1,3-diaxial interaction with the axial C2-methyl group.

Research has shown that 1,3-oxathianes that possess syn-axial 2,4- and/or 2,6-methyl-methyl interactions tend to exist to a significant extent, or even predominantly, in twist forms. researchgate.net This is because the flexible twist conformation can better accommodate the bulky substituents and alleviate the severe steric strain of the syn-axial interaction that would be present in the chair form. Therefore, it is highly probable that this compound will have a significant population of the twist-boat conformation in its conformational equilibrium to avoid the clash between the axial methyl groups at C2 and C6. This is a notable deviation from the typical behavior of monosubstituted cyclohexanes, where the chair form is overwhelmingly favored.

Configurational Isomerism in Trimethyl-1,3-Oxathiane Stereoisomers

The presence of stereocenters in a molecule leads to the possibility of different stereoisomers. In this compound, the carbon atom at position 6 (C6) is a chiral center, as it is attached to four different groups (a hydrogen atom, a methyl group, the C5 methylene group, and the oxygen atom of the ring). The C2 carbon is not a stereocenter due to the presence of two identical methyl groups.

Therefore, this compound can exist as a pair of enantiomers:

(R)-2,2,6-trimethyl-1,3-oxathiane

(S)-2,2,6-trimethyl-1,3-oxathiane

These two isomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light (they will rotate it in equal and opposite directions) and their interactions with other chiral molecules.

The conformational analysis discussed above applies to both the (R) and (S) enantiomers. Each enantiomer will exist as an equilibrium mixture of its possible conformations, with the relative populations of the chair and twist-boat forms being determined by the steric interactions within that specific stereoisomer.

Diastereomeric Relationships and Prochirality

The substitution pattern of this compound gives rise to stereoisomerism. Specifically, the presence of a substituent at the C6 position in addition to the gem-dimethyl group at C2 leads to the potential for diastereomers. These diastereomers are typically designated as cis and trans, referring to the relative orientation of the substituents on the oxathiane ring.

In the case of this compound, the key stereogenic center is at the C6 position, bearing a methyl group. The relationship between this methyl group and the substituents at the C2 position determines the diastereomeric form. The 1,3-oxathiane ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.net In this chair conformation, substituents can occupy either axial or equatorial positions.

The cis-isomer of a disubstituted cyclohexane, for instance, will have both substituents on the same side of the ring, which can result in a diequatorial or a diaxial arrangement in the chair conformation. Conversely, the trans-isomer has substituents on opposite sides of the ring, leading to an axial-equatorial arrangement. For 1,3-disubstituted cyclohexanes, the cis isomer is generally more stable when the substituents are in a diequatorial conformation, avoiding unfavorable 1,3-diaxial interactions.

While specific conformational data for this compound is not extensively detailed in the available literature, general principles of conformational analysis of substituted 1,3-oxathianes can be applied. The presence of bulky substituents can influence the ring conformation, and in some cases, a twist-boat conformation may be adopted to alleviate steric strain, particularly from syn-axial interactions. researchgate.net For many substituted 1,3-oxathianes, however, the chair form is the most stable. researchgate.net

Prochirality

Prochirality is a geometric property of an achiral object that can be converted to a chiral one in a single step. In the context of this compound, the C2 carbon atom, which bears two methyl groups, is a prochiral center. The two methyl groups are diastereotopic. This is because the C6 carbon is a stereocenter, and therefore, the molecule is chiral. Replacing one of the C2 methyl groups with another substituent would create a new stereocenter, and the resulting diastereomers would have different physical and chemical properties.

Similarly, the two hydrogen atoms on the C4 and C5 carbons of the ring are also diastereotopic. Replacement of one of these hydrogens with a substituent would also result in the formation of a new stereocenter, leading to diastereomers. The prochirality of these centers is an important consideration in the stereoselective synthesis and reactions of this compound and its derivatives.

Enantiomeric Considerations and Chiral Resolution Strategies

As a chiral molecule, this compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The development of methods to obtain enantiomerically pure forms of chiral compounds is a significant area of research in organic chemistry.

While specific chiral resolution strategies for this compound are not widely reported, several general approaches are commonly employed for the separation of enantiomers of chiral compounds, including other substituted 1,3-oxathianes.

Chiral Resolution Strategies

One common method for resolving a racemic mixture is through the use of a chiral resolving agent. This involves reacting the enantiomeric mixture with an enantiomerically pure chiral auxiliary to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the individual enantiomers of the original compound.

Another powerful technique for separating enantiomers is chiral chromatography . This can be done using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This method has been successfully applied to the separation of stereoisomers of other substituted 1,3-oxathianes.

Enantioselective Synthesis

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly through enantioselective synthesis . This approach involves using a chiral catalyst, reagent, or starting material to favor the formation of one enantiomer over the other. While specific enantioselective syntheses for this compound are not prominently described, methods for the enantioselective synthesis of other substituted 1,3-oxathianes have been developed. For example, the asymmetric synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane has been achieved. researchgate.net Such strategies could potentially be adapted for the synthesis of enantiomerically enriched this compound.

The table below summarizes the key stereochemical features of this compound.

| Stereochemical Feature | Description |

| Chirality | The molecule is chiral due to the presence of a stereocenter at the C6 position. |

| Enantiomers | Exists as a pair of non-superimposable mirror images. |

| Diastereomers | Can exist as cis and trans diastereomers based on the relative orientation of the C6 methyl group. |

| Prochiral Centers | The C2 carbon atom is a prochiral center, with two diastereotopic methyl groups. The C4 and C5 carbons also have diastereotopic hydrogens. |

| Conformation | Predominantly adopts a chair conformation, though twist-boat conformations are possible to alleviate steric strain. |

Reactivity and Mechanistic Investigations of 2,2,6 Trimethyl 1,3 Oxathiane

Rearrangement Reactions of 1,3-Oxathiane (B1222684) Derivatives

Rearrangement reactions of 1,3-oxathiane derivatives, while not as extensively documented as other heterocyclic systems, are crucial for understanding the stability and reactivity of this scaffold. The presence of both a soft sulfur atom and a hard oxygen atom allows for unique electronic effects that can facilitate molecular rearrangements under specific conditions.

While specific studies on the rearrangement of 2-imino-1,3-oxathianes are not abundant in the reviewed literature, mechanistic insights can be drawn from analogous 1,3-thiazine and 1,3,4-thiadiazine systems. In strong acid, 2-amino-1,3,4-thiadiazines have been shown to undergo rearrangement to form thiazolimines. rsc.org The rates of these rearrangements are typically first-order and dependent on the acidity of the medium. rsc.org

For a hypothetical acid-catalyzed rearrangement of a 2-imino-1,3-oxathiane, a plausible mechanism would involve the initial protonation of the exocyclic imino nitrogen or the endocyclic oxygen or sulfur atom. Protonation of the imino nitrogen would increase the electrophilicity of the C-2 carbon, making it susceptible to nucleophilic attack or facilitating a ring-opening event. Alternatively, protonation of a ring heteroatom could induce ring strain and cleavage, leading to a rearranged product upon recyclization. The synthesis of 2-amino-4H-1,3-oxazines and their thiazine counterparts has been achieved through acid-catalyzed one-pot cyclocondensation reactions, indicating the role of acid in mediating transformations within these heterocyclic systems. researchgate.net The synthesis of various 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines often involves ring transformation or cyclization reactions that are sensitive to reaction conditions, further highlighting the potential for rearrangements in this class of compounds. nih.govresearchgate.net

Carbanion Chemistry in 1,3-Oxathiane Systems

The generation and reaction of carbanions are fundamental aspects of 1,3-oxathiane chemistry. The sulfur atom plays a significant role in stabilizing an adjacent negative charge, making the protons at the C-2 position particularly acidic and amenable to deprotonation by strong bases.

The regioselectivity of deprotonation (metalation) in substituted 1,3-oxathianes is a critical consideration for their use as synthetic intermediates. The protons at the C-2 position, situated between the oxygen and sulfur atoms, are generally the most acidic due to the combined inductive effects of the heteroatoms and the ability of the sulfur atom to stabilize the resulting carbanion through d-orbital participation. This makes C-2 lithiation a common and predictable outcome.

However, the presence of substituents on the ring can influence the site of metalation. For instance, in a system like 2,2,6-trimethyl-1,3-oxathiane, the C-2 position is quaternary and lacks protons. Therefore, metalation must occur at other positions, such as C-4 or the methyl groups. The protons at C-4, being alpha to the oxygen atom, are less acidic than those alpha to sulfur. The protons on the C-6 methyl group are generally the least acidic. A strong base like n-butyllithium would be expected to deprotonate the most acidic C-H bond. In the absence of protons at C-2, a competition between deprotonation at C-4 and the C-6 methyl group would occur, with the former being more likely. The regioselectivity of lithiation is a well-studied phenomenon in heterocyclic chemistry, where directing groups and reaction conditions can be tuned to achieve a desired outcome. nih.govyoutube.com

Table 1: Relative Acidity of Protons in a Substituted 1,3-Oxathiane System

| Position | Adjacent Heteroatom(s) | Expected Relative Acidity |

| C-2 | Oxygen and Sulfur | Highest |

| C-4 | Oxygen | Moderate |

| C-6 | Sulfur | High |

| Methyl Groups | None | Low |

Stereoelectronic effects play a crucial role in determining the stability and subsequent reactivity of carbanions derived from 1,3-oxathianes. The orientation of the lone pair of the carbanion with respect to the adjacent heteroatoms and their lone pairs is of particular importance.

Computational studies on related systems like 1,3-dithianes have shown a strong preference for the equatorial orientation of a C-2 lithium atom. This preference is attributed to stabilizing hyperconjugation effects, specifically the interaction of the carbanionic lone pair (nC) with the antibonding orbital of the adjacent sulfur-carbon bond (σS-C). acs.org This nC → σS-C interaction is most effective when the orbitals are anti-periplanar, a geometry that is achieved when the carbanion is in an equatorial position. Conversely, an axial carbanion experiences destabilizing repulsive interactions between its lone pair and the lone pairs of the ring heteroatoms.

Ring-Chain Tautomerism in 1,3-Oxathiane Heterocycles

This compound exists in equilibrium with its open-chain tautomer, 4-mercapto-4-methyl-2-pentanone. acs.org This ring-chain tautomerism is a characteristic feature of many 1,3-heterocycles and is influenced by factors such as substitution, solvent, and temperature. The equilibrium involves the intramolecular nucleophilic addition of the thiol group to the ketone carbonyl group to form the cyclic hemithioacetal.

The open-chain form, 4-mercapto-4-methyl-2-pentanone, is known for its distinct aroma, often associated with cat urine and blackcurrants. acs.org The presence of this compound in various natural products, such as Sauvignon wines, is a result of the release of the thiol from a precursor during fermentation. nih.gov The equilibrium between the cyclic and acyclic forms is crucial for understanding the chemical and sensory properties of this compound.

Table 2: Tautomeric Forms of the C7H14OS Isomer

| Form | Structure | Name | Key Functional Groups |

| Cyclic | This compound | Hemithioacetal | |

| Acyclic | 4-Mercapto-4-methyl-2-pentanone | Ketone, Thiol |

Nucleophilic Additions and Other Transformation Mechanisms

The 1,3-oxathiane ring can undergo various transformations initiated by nucleophilic attack. The susceptibility of the ring to nucleophilic addition depends on the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the ring can be activated towards nucleophilic attack through protonation of one of the heteroatoms, typically the more basic oxygen atom. nih.govlibretexts.org This protonation makes the adjacent carbons (C-2 and C-4) more electrophilic. A subsequent S N 2-type attack by a nucleophile can lead to ring opening. libretexts.orgkhanacademy.orgopenstax.org The regioselectivity of the attack would be influenced by steric hindrance and the electronic stabilization of any partial positive charge that develops in the transition state.

An example of a transformation involving a nucleophilic species is the reaction of 2-lithio-2-trimethylsilyl-1,3-oxathian. This lithiated species acts as a potent nucleophile and can react with various electrophiles. In one reported reaction, it was treated sequentially with cyanobenzene and methyl iodide in a one-pot reaction to yield 2-benzoyl-2-methyl-1,3-oxathian. rsc.org This demonstrates the utility of 1,3-oxathiane-derived nucleophiles in forming new carbon-carbon bonds at the C-2 position.

Applications of 2,2,6 Trimethyl 1,3 Oxathiane As a Chiral Auxiliary in Asymmetric Synthesis

Principles of Asymmetric Induction in 1,3-Oxathiane-Mediated Reactions

Asymmetric induction is the process by which a chiral entity in a reactant influences the formation of a new chiral center, leading to a preferential formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.eduyoutube.com In the case of 2,2,6-trimethyl-1,3-oxathiane derivatives, the principle of asymmetric induction is rooted in their rigid chair-like conformation. researchgate.net

When derived from (+)-pulegone, the oxathiane ring is conformationally locked by the bulky gem-dimethyl group at the C-2 position and the methyl group at the C-6 position. This rigid structure effectively shields one face of a reactive center, typically attached at the C-2 position. acs.org Consequently, an incoming reagent (nucleophile) is forced to attack from the less sterically hindered face of the molecule. This directed attack leads to the highly selective formation of a single stereoisomer. The predictability of this facial bias allows for the synthesis of complex molecules with a high degree of stereochemical control.

Diastereoselective Addition of Organometallic Reagents to Chiral 1,3-Oxathiane (B1222684) Derivatives

A cornerstone application of this chiral auxiliary is the diastereoselective addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to carbonyl groups attached to the oxathiane ring. wisc.edunih.govorganic-chemistry.orgbeilstein-journals.orgsaskoer.ca When a 2-acyl-1,3-oxathiane derivative is treated with a Grignard reagent, the nucleophile adds to the carbonyl carbon with a very high degree of facial selectivity. researchgate.net

The reaction typically proceeds at low temperatures (e.g., -78 °C) to maximize selectivity, yielding an almost pure single diastereomer of the corresponding tertiary alcohol. researchgate.net The diastereomeric excess in these reactions is frequently reported to be above 90%. researchgate.net This high level of stereocontrol is consistent with predictions from established models of asymmetric induction, such as Cram's rule, which rationalizes the approach of the nucleophile from the least hindered side of the carbonyl group. wikipedia.orgresearchgate.net

Table 1: Diastereoselective Addition of Grignard Reagents to 2-Acyl-1,3-Oxathiane Derivatives

| 2-Acyl Group (R-CO) | Grignard Reagent (R'-MgBr) | Product Diastereomer Ratio |

|---|---|---|

| Benzoyl | Methylmagnesium Bromide | >95:5 |

| Acetyl | Phenylmagnesium Bromide | >90:10 |

This table presents illustrative data on the high diastereoselectivity achieved in the addition of various Grignard reagents to 2-acyl-1,3-oxathiane derivatives, leading to the formation of tertiary alcohols.

Enantioselective Synthesis of Complex Organic Compounds

The high diastereoselectivity achieved using the this compound auxiliary provides a powerful platform for the enantioselective synthesis of a variety of complex organic molecules. By cleaving the auxiliary group after the key stereocenter-forming reaction, the chiral information is transferred to the product, resulting in a highly enantioenriched compound.

A significant application of this methodology is the synthesis of chiral tertiary α-hydroxy aldehydes and, subsequently, chiral tertiary α-hydroxy acids. researchgate.netscite.aigoogle.com The synthesis begins with the diastereoselective addition of a Grignard reagent to a 2-acyl-1,3-oxathiane, as described previously, to form a tertiary carbinol.

The crucial next step is the cleavage of the oxathiane ring to unmask the desired functional group. This is often accomplished using reagents like N-chlorosuccinimide (NCS) and silver nitrate (B79036) (AgNO₃) in an aqueous solvent system. researchgate.net This process removes the auxiliary and reveals a chiral α-hydroxy aldehyde with an enantiomeric excess (ee) typically exceeding 90%. researchgate.net The resulting α-hydroxy aldehyde can then be easily oxidized to the corresponding α-hydroxy carboxylic acid using standard oxidizing agents without loss of stereochemical integrity. libretexts.org This two-step sequence provides access to valuable chiral building blocks for pharmaceuticals and natural product synthesis. researchgate.net

Table 2: Enantioselective Synthesis of α-Hydroxy Acids

| Aldehyde Precursor (RR'C(OH)CHO) | Oxidized Product (RR'C(OH)COOH) | Enantiomeric Excess (ee) |

|---|---|---|

| R=Phenyl, R'=Methyl | Atrolactic Acid | >95% |

| R=Ethyl, R'=Methyl | 2-Hydroxy-2-methylbutanoic acid | >90% |

This table illustrates the synthesis of various chiral α-hydroxy acids with high enantiomeric purity, derived from the cleavage and subsequent oxidation of adducts formed using the this compound auxiliary.

The synthesis of chiral β-amino alcohols is another important application, extending the utility of the 1,3-oxathiane auxiliary to nitrogen-containing compounds. diva-portal.orgorganic-chemistry.orgorganic-chemistry.org This is achieved by modifying the initial substrate from a ketone to an imine. The diastereoselective addition of organometallic reagents can be performed on 2-(iminomethyl)-1,3-oxathianes. acs.org

In this approach, the carbon-nitrogen double bond of the imine is attacked by a nucleophile, such as a Grignard reagent. Guided by the chiral auxiliary, the nucleophile adds with high facial selectivity to create a new stereocenter, resulting in a chiral amine. Subsequent cleavage of the oxathiane auxiliary and reduction of the other functional groups can yield valuable 1,2- or 1,3-amino alcohols, which are prevalent structural motifs in many biologically active compounds and chiral ligands. nih.govnih.gov

The chiral building blocks synthesized using the this compound auxiliary serve as versatile precursors for a range of other complex molecules, including lactones and compounds with multiple stereocenters. nih.govdcu.ie

Lactones, which are cyclic esters, can be formed through the intramolecular cyclization of hydroxy acids. The chiral α-hydroxy acids produced via the oxathiane methodology can be elaborated into γ- or δ-hydroxy acids, which then readily cyclize to form chiral γ-butyrolactones and δ-valerolactones, respectively. These lactone structures are common cores in many natural products, including pheromones. acs.org

More broadly, this asymmetric synthesis strategy provides a reliable method for constructing challenging stereocenters, including all-carbon quaternary stereocenters. nih.govnih.gov The initial addition of an organometallic reagent to a 2-acyl-1,3-oxathiane directly establishes a tertiary or quaternary stereocenter with high fidelity. This initial, well-defined stereocenter can then be used to direct the formation of subsequent stereocenters in the molecule, making this a powerful tool in the total synthesis of complex natural products. wikipedia.org

Advanced Spectroscopic and Computational Methodologies in 2,2,6 Trimethyl 1,3 Oxathiane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules like 2,2,6-trimethyl-1,3-oxathiane. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H-NMR and ¹³C-NMR in Conformational Analysis

High-resolution ¹H-NMR and ¹³C-NMR are indispensable tools for the conformational analysis of cyclic systems, including 1,3-oxathianes. Research on related substituted 1,3-oxathianes has shown that these molecules predominantly adopt a chair conformation to minimize steric strain, with bulky substituents favoring an equatorial position researchgate.net.

¹H-NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons in the 1,3-oxathiane (B1222684) ring are highly sensitive to their chemical and spatial environment. For instance, axial and equatorial protons exhibit distinct chemical shifts, with axial protons typically resonating at a higher field (lower ppm) than their equatorial counterparts. The vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is crucial for determining the relative stereochemistry of the substituents.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the ring carbons are influenced by the presence of the oxygen and sulfur heteroatoms and the methyl substituents. The steric compression between axial substituents can cause an upfield shift (γ-gauche effect) in the ¹³C-NMR spectrum, which is a valuable diagnostic tool for conformational analysis.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2 | - | ~75-80 | Quaternary carbon with two methyl groups. |

| C2-CH₃ (axial) | ~1.4-1.6 | ~25-30 | |

| C2-CH₃ (equatorial) | ~1.3-1.5 | ~28-33 | |

| C4-H (axial) | ~2.5-2.8 | ~30-35 | Protons adjacent to sulfur. |

| C4-H (equatorial) | ~2.9-3.2 | ||

| C5-H (axial) | ~1.5-1.8 | ~25-30 | |

| C5-H (equatorial) | ~1.8-2.1 | ||

| C6-H | ~3.8-4.2 | ~70-75 | Proton adjacent to oxygen. |

| C6-CH₃ | ~1.1-1.3 | ~20-25 |

Note: These are predicted values based on known trends for substituted 1,3-oxathianes and may vary from experimental data.

Application of Chiral Shift Reagents for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C6 position, it can exist as a pair of enantiomers. Chiral shift reagents (CSRs), typically lanthanide complexes, are used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.

The oxygen and sulfur atoms in the 1,3-oxathiane ring can act as Lewis basic sites for coordination with the lanthanide metal of the chiral shift reagent. This interaction induces significant changes in the chemical shifts of the nearby protons, and the magnitude of this induced shift is different for each enantiomer in the diastereomeric complex. By integrating the separated signals, the enantiomeric excess (ee) of the sample can be accurately determined.

Commonly used chiral shift reagents include derivatives of europium, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule.

This analysis would definitively confirm the preferred chair conformation of the 1,3-oxathiane ring and the precise orientation of the three methyl groups. Furthermore, it would provide valuable data on the intramolecular and intermolecular interactions that govern the crystal packing. While no specific crystal structure data for this compound is currently available in open-access databases, studies on similar heterocyclic systems have confirmed the prevalence of the chair conformation in the solid state.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for the separation, identification, and quantification of volatile compounds in a mixture, as well as for assessing the purity of a sample.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the 1,3-oxathiane ring is expected to be a major fragmentation pathway. Common fragmentation patterns for cyclic ethers and thioethers involve the loss of small neutral molecules or radicals.

GC-MS is particularly useful for separating and identifying isomers of trimethyl-1,3-oxathianes, which may have very similar physical properties. The retention time in the gas chromatogram is a characteristic feature of the compound under specific analytical conditions, and the mass spectrum serves as a molecular fingerprint for its identification.

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Notes |

| 146 | [C₇H₁₄OS]⁺ | Molecular ion (M⁺) |

| 131 | [M - CH₃]⁺ | Loss of a methyl group |

| 88 | [C₄H₈S]⁺ | Fragmentation of the oxathiane ring |

| 59 | [C₂H₃S]⁺ | Thioacetyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: These are predicted fragmentation patterns and their relative intensities would need to be confirmed by experimental data.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) and Ab Initio Molecular Orbital Calculations

Density Functional Theory (DFT) and ab initio molecular orbital calculations are widely used to predict the geometries, energies, and spectroscopic properties of molecules. For this compound, these methods can be employed to:

Determine the most stable conformation: By calculating the relative energies of different possible conformations (e.g., chair, boat, twist-boat), the most stable geometry can be identified. For substituted 1,3-oxathianes, DFT calculations consistently predict the chair conformation to be the global minimum on the potential energy surface researchgate.net.

Predict spectroscopic properties: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation.

Investigate reaction mechanisms: Computational methods can be used to model the pathways and transition states of reactions involving this compound.

Standard ab initio molecular orbital calculations at various levels of theory, such as G2(MP2) and G3, have been successfully used to calculate the enthalpies of formation for related oxathiane compounds csic.es. These computational studies provide valuable thermochemical data and can help to rationalize the observed stability and reactivity of these molecules.

Interactive Data Table: Illustrative Calculated Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

| Conformer | Relative Energy (kcal/mol) | Key Structural Features |

| Chair (equatorial C6-CH₃) | 0.00 | Most stable conformation |

| Chair (axial C6-CH₃) | 1.5 - 2.5 | Higher energy due to 1,3-diaxial interactions |

| Twist-Boat | 5.0 - 7.0 | Flexible, higher energy intermediate |

| Boat | 6.0 - 8.0 | High energy conformation |

Note: These are illustrative values based on typical energy differences for substituted six-membered rings.

Molecular Dynamics Simulations of Conformational Isomerization Pathways

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecules, offering detailed insights into the conformational dynamics and isomerization pathways of cyclic systems like this compound. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the established methodology for such an analysis provides a clear framework for understanding its dynamic behavior.

The primary goal of an MD simulation in this context would be to explore the potential energy surface of the molecule, identifying stable conformers, transition states, and the pathways that connect them. The process begins with the creation of an accurate 3D model of the this compound molecule. A suitable force field, which is a set of parameters used to calculate the potential energy of the system, is then selected. The simulation mimics the molecule's behavior in a specific environment, such as in a solvent, over a set period.

The simulation trajectory, which is the record of atomic positions over time, is then analyzed to map the conformational landscape. For a substituted 1,3-oxathiane, this would involve tracking the puckering of the six-membered ring and the orientation of the methyl substituents (axial vs. equatorial). The simulations can reveal the transition pathways for ring inversion, such as the chair-to-chair interconversion, and identify intermediate twist-boat conformations. By analyzing the trajectory, researchers can calculate the free energy barriers between different conformations, which determines the rate of isomerization. mdpi.comnih.gov This provides a kinetic and thermodynamic understanding of the molecule's flexibility and the relative populations of its different shapes at equilibrium.

Table 1: General Workflow for Molecular Dynamics Simulation of Conformational Isomerization

| Step | Description | Key Considerations |

|---|---|---|

| 1. System Preparation | An accurate 3D structure of this compound is generated. A force field (e.g., AMBER, CHARMM) is chosen to define the molecular mechanics. | The choice of force field is critical for accurately representing the intramolecular and intermolecular interactions. |

| 2. Solvation | The molecule is placed in a simulation box filled with a chosen solvent (e.g., water, chloroform) to mimic solution-phase conditions. | The solvent model can significantly influence conformational preferences. |

| 3. Equilibration | The system's temperature and pressure are gradually adjusted to the desired conditions, allowing the system to relax to a stable state. | Proper equilibration is essential for avoiding artifacts in the production simulation. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the molecule's motion. | The length of the simulation determines the extent to which the conformational space can be explored. |

| 5. Trajectory Analysis | The collected data is analyzed to identify stable conformers, calculate transition rates, and map isomerization pathways. | Techniques include root-mean-square deviation (RMSD) clustering, dihedral angle analysis, and free energy calculations. |

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Interactions

Computational studies on the parent 1,3-oxathiane ring have utilized NBO analysis to quantify various hyperconjugative interactions. nih.govacs.orgresearchgate.net These interactions involve the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. In the 1,3-oxathiane ring, key interactions include those between the lone pairs (n) on the oxygen and sulfur atoms and the antibonding orbitals (σ) of adjacent C-H, C-C, and C-S bonds, as well as interactions between bonding (σ) and antibonding (σ) orbitals.

A significant finding from these analyses is the role of anomeric and related hyperconjugative effects in stabilizing specific conformations. nih.govacs.org For instance, the delocalization of an axial lone pair on the oxygen atom into the antibonding orbital of an adjacent axial C-H bond (n_p(O) → σ*_C-H_ax) is a stabilizing interaction that influences bond lengths and angles within the ring. nih.govacs.orgresearchgate.net The presence of methyl groups in this compound would further modulate these electronic effects through additional hyperconjugative interactions involving the C-C and C-H bonds of the alkyl substituents.

The NBO analysis quantifies the energetic contribution of these delocalizations using second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is proportional to the orbital overlap and inversely proportional to the energy difference between the orbitals. Larger E(2) values indicate stronger stabilizing interactions. These calculations reveal a complex interplay of effects that dictate the molecule's preferred geometry. acs.org

Table 2: Key Stereoelectronic Interactions in the 1,3-Oxathiane Ring System from NBO Analysis

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |

|---|---|---|---|

| n(O) | σ*(C-S) | Anomeric Effect | Stabilizes conformations where the oxygen lone pair and the C-S bond are anti-periplanar. |

| n(S) | σ*(C-O) | Anomeric Effect | Stabilizes conformations where the sulfur lone pair and the C-O bond are anti-periplanar. |

| σ(C-H) | σ*(C-X) (X=O, S) | Hyperconjugation | Weakens the C-H bond and strengthens the C-X bond, influencing bond lengths and vibrational frequencies. |

| n(O/S) | σ*(C-H_axial) | Hyperconjugation | Contributes to the relative stability of axial vs. equatorial C-H bonds at positions C2, C4, and C6. nih.govacs.org |

Emerging Research Frontiers and Future Directions for 2,2,6 Trimethyl 1,3 Oxathiane

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1,3-oxathianes often involves the acid-catalyzed reaction of a 1,3-mercaptoalkanol with a carbonyl compound. For 2,2,6-trimethyl-1,3-oxathiane, this would typically involve the reaction of 4-mercapto-2-pentanol with acetone (B3395972). While effective, these methods can suffer from drawbacks such as the use of corrosive acids, harsh reaction conditions, and the generation of waste. Current research is therefore focused on developing more sustainable and environmentally friendly synthetic strategies.

Green Chemistry Approaches:

The principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds. For 1,3-oxathianes, this includes the exploration of:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. These solvents can also offer unique reactivity and selectivity profiles.

Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for a catalyst and a solvent represents a significant step towards sustainability. Grinding techniques and microwave-assisted synthesis are being investigated as methods to achieve these goals, often leading to shorter reaction times and higher yields.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to 1,3-oxathianes. While not yet specifically reported for this compound, the potential for biocatalytic synthesis of related sulfur heterocycles suggests a promising avenue for future research.

| Synthetic Strategy | Key Features | Potential Advantages |

| Green Solvents | Use of water, ionic liquids, deep eutectic solvents. | Reduced environmental impact, unique reactivity. |

| Catalyst/Solvent-Free | Grinding, microwave-assisted synthesis. | Shorter reaction times, higher yields, less waste. |

| Biocatalysis | Use of enzymes. | High selectivity, environmentally benign. |

Exploration of New Catalytic Applications of 1,3-Oxathiane (B1222684) Derivatives

The inherent structural features of the 1,3-oxathiane ring, including the presence of two heteroatoms with different electronic properties, make its derivatives promising candidates for applications in catalysis.

Organocatalysis:

1,3-Oxathiane derivatives have the potential to act as organocatalysts, particularly in reactions involving the activation of substrates through the formation of transient covalent bonds. One area of interest is their application in thia-Michael additions . The sulfur atom in the 1,3-oxathiane ring can act as a nucleophile, initiating conjugate addition reactions to α,β-unsaturated carbonyl compounds. This approach could lead to the development of novel catalytic cycles for the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules and pharmaceuticals.

Transition Metal Catalysis:

1,3-Oxathiane derivatives can also serve as ligands for transition metal catalysts. The sulfur and oxygen atoms can coordinate to a metal center, influencing its electronic and steric properties and, consequently, its catalytic activity and selectivity. The specific substitution pattern of this compound could provide a unique chiral environment around a metal center, making it a potential ligand for asymmetric catalysis.

| Catalytic Application | Mechanism | Potential Reactions |

| Organocatalysis | Nucleophilic activation by the sulfur atom. | Thia-Michael additions, conjugate additions. |

| Transition Metal Catalysis | Coordination to a metal center as a ligand. | Asymmetric hydrogenation, cross-coupling reactions. |

Advanced Design and Application of Chiral Auxiliaries Based on 1,3-Oxathianes

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers. 1,3-Oxathianes have been successfully employed as chiral auxiliaries, guiding the stereochemical outcome of reactions such as nucleophilic additions to carbonyl groups.

The design of new chiral auxiliaries based on the this compound scaffold is a promising area of research. The presence of three stereogenic centers in this molecule (at positions 2, 4, and 6, depending on the substitution) offers a rich platform for creating a diverse range of chiral environments.

Key Design Considerations:

Stereocontrol: The substituents on the 1,3-oxathiane ring play a crucial role in directing the approach of reagents to the prochiral center. The bulky trimethyl substitution in this compound could provide a high degree of steric hindrance, leading to excellent stereoselectivity.

Ease of Attachment and Removal: An ideal chiral auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without racemization of the product. Research into new cleavage methods for 1,3-oxathiane auxiliaries is ongoing.

Recoverability and Reusability: The ability to recover and reuse the chiral auxiliary is a key aspect of a sustainable synthetic process.

Potential Applications:

Chiral auxiliaries derived from this compound could be applied to a wide range of stereoselective transformations, including:

Asymmetric Aldol Reactions: To control the formation of new carbon-carbon bonds with defined stereochemistry.

Asymmetric Alkylation Reactions: To introduce alkyl groups in a stereoselective manner.

Asymmetric Diels-Alder Reactions: To control the stereochemistry of cycloaddition reactions.

| Application | Desired Outcome | Role of this compound Auxiliary |

| Asymmetric Aldol Reactions | Stereocontrolled C-C bond formation. | Directing the facial selectivity of enolate attack. |

| Asymmetric Alkylation | Stereoselective introduction of alkyl groups. | Shielding one face of the enolate from the electrophile. |

| Asymmetric Diels-Alder | Stereocontrolled cycloaddition. | Influencing the endo/exo and facial selectivity. |

Interdisciplinary Research Linkages and Potential for Advanced Materials Science

The unique structural and electronic properties of 1,3-oxathiane derivatives also open up possibilities for their application in materials science. The presence of both a soft sulfur atom and a hard oxygen atom within the same ring system could lead to interesting coordination properties and the formation of novel coordination polymers and metal-organic frameworks (MOFs).

Potential in Advanced Materials:

Coordination Polymers and MOFs: The ability of the sulfur and oxygen atoms to coordinate to different metal ions could be exploited to construct multidimensional coordination networks with interesting topologies and properties, such as porosity, luminescence, or magnetism.

Liquid Crystals: The introduction of a 1,3-oxathiane ring into a calamitic (rod-like) or discotic (disc-like) molecular structure could influence the mesomorphic properties, potentially leading to the discovery of new liquid crystalline materials with applications in displays and sensors.

Functional Polymers: 1,3-Oxathiane derivatives could be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For example, the sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, which could alter the polymer's solubility, thermal stability, or refractive index.

The exploration of these interdisciplinary research avenues will require collaboration between organic chemists, materials scientists, and physicists to fully realize the potential of this compound and its derivatives in the development of advanced materials.

Q & A

Advanced Research Question

- Acidic Hydrolysis : Cleavage of the oxathiane ring produces tertiary thiols , such as 2-methylpropane-2-thiol, which are structurally linked to genotoxicity concerns .

- Oxidation : Reaction with H₂O₂ or mCPBA forms sulfoxides or sulfones, altering ring strain and electronic properties. Diequatorial substituents in sulfone derivatives enhance thermal stability .

- Nucleophilic Substitution : Methyl groups at C2 and C6 sterically hinder attack at sulfur, favoring ring-opening at oxygen in polar aprotic solvents .

What methodological challenges arise in assessing the genotoxicity of this compound and its hydrolysis products?

Advanced Research Question

The compound’s hydrolysis releases tertiary thiols (e.g., 2-methylpropane-2-thiol), which lack adequate in vivo genotoxicity data but share structural alerts with mutagenic thiols like 2-methylbutane-2-thiol . Key steps for risk assessment include:

Hydrolysis Simulation : Use pH-adjusted buffers (e.g., pH 2.0 and 7.4) to mimic gastric/intestinal conditions and quantify thiol metabolites via LC-MS .

Ames Test : Prioritize TA98 and TA100 strains with/without metabolic activation (S9 mix) to detect frameshift/base-pair mutations .

In Vivo Comet Assay : Evaluate DNA damage in rodent liver/kidney cells post-exposure .

How can conformational analysis resolve contradictions in thermodynamic stability data for this compound derivatives?

Advanced Research Question

Conflicting stability data often arise from axial vs. diequatorial substituent arrangements . For example:

- Diequatorial Methyl Groups : Lower steric strain and higher entropy, as seen in sulfone derivatives with ΔfH°(g) = −469.4 ± 1.9 kJ/mol .

- Axial Methyl Groups : Increased 1,3-diaxial interactions raise Gibbs free energy, favoring ring puckering or chair-flipping in solution-phase NMR .

Combine variable-temperature NMR and MD simulations to map energy barriers (>20 kJ/mol indicates restricted rotation) .

What strategies address data discrepancies in the environmental persistence of this compound?

Advanced Research Question

Discrepancies in biodegradation rates may stem from:

- Photolytic Degradation : UV-Vis studies (λ = 254 nm) show accelerated breakdown in aqueous media vs. organic solvents. Monitor via HPLC-UV and quantify half-life (t₁/₂) .

- Microbial Metabolism : Use OECD 301B tests with activated sludge; LC-HRMS identifies sulfoxide intermediates resistant to further degradation .

- QSAR Modeling : Apply EPI Suite to predict logP (2.1) and biodegradation probability (BIOWIN3 = 0.45), highlighting recalcitrance in aerobic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。